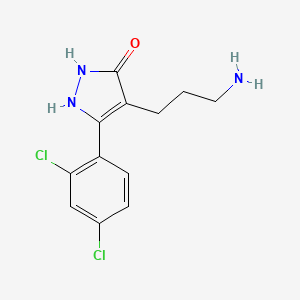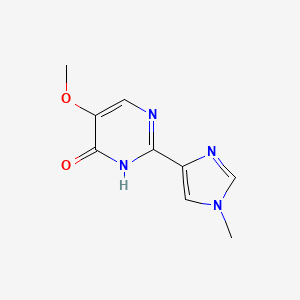
Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate
Descripción general
Descripción
Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate is an organic compound with the molecular formula C11H16O5 and a molecular weight of 228.24 g/mol. It is a colorless liquid primarily used in organic synthesis as an intermediate for the synthesis of other organic compounds. Additionally, it serves as a non-acidic solvent in organic synthesis, coatings, and coatings .
Métodos De Preparación
Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate can be synthesized through the esterification of cyclobutanedione and isopropanol. This reaction is typically carried out under an inert atmosphere and catalyzed under basic conditions . The industrial production methods involve similar processes, ensuring the reaction conditions are optimized for large-scale synthesis.
Análisis De Reacciones Químicas
Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in biochemical studies to understand various biological processes.
Industry: It serves as a solvent and intermediate in the production of coatings and other industrial products.
Mecanismo De Acción
The mechanism by which Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound’s ester functional groups allow it to participate in esterification and hydrolysis reactions, influencing various biochemical pathways. Its molecular structure enables it to interact with specific enzymes and receptors, modulating their activity and leading to desired chemical transformations .
Comparación Con Compuestos Similares
Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate can be compared with similar compounds such as:
- Diethyl 3-oxocyclobutane-1,1-dicarboxylate
- Dimethyl 3-oxocyclobutane-1,1-dicarboxylate
- Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate
These compounds share similar structural features but differ in their ester groups and functional properties. This compound is unique due to its specific ester groups, which influence its reactivity and applications .
Propiedades
IUPAC Name |
dipropan-2-yl 3-oxocyclobutane-1,1-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O5/c1-7(2)16-10(14)12(5-9(13)6-12)11(15)17-8(3)4/h7-8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHVVNMAISCDLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1(CC(=O)C1)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(dimethylamino)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B2827829.png)






![3-(4-methoxyphenyl)-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2827842.png)
![6,8-dichloro-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2H-chromen-2-one](/img/structure/B2827843.png)

![7-Butyl-8-[[4-(3-chlorophenyl)-1-piperazinyl]methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2827846.png)
